3-Benzyl-2,6-dimethoxyquinoline

Descripción general

Descripción

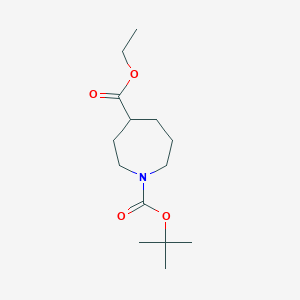

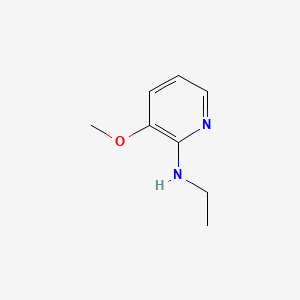

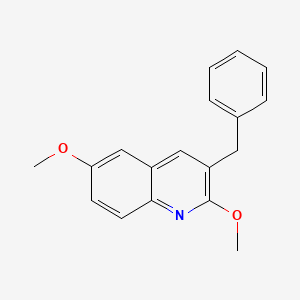

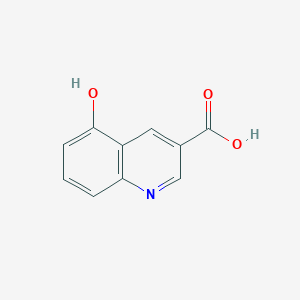

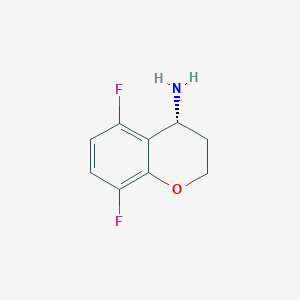

The compound of interest, 3-Benzyl-2,6-dimethoxyquinoline, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyl and methoxy groups on the quinoline core structure can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 9,10-dimethoxy-1,2,3,4,6,7-hexahydro-2,6-methano-11bH-benzo[a]-quinolizine involves condensation, esterification, cyclization, and reduction steps . Similarly, the synthesis of 6,7-dimethoxy-3aminoquinoline-2-carboxylate, a key intermediate for other quinoline derivatives, was achieved through a one-pot synthesis from ortho-aminobenzaldehydes . Another example is the synthesis of 6,7-Dimethoxyl-2-phenylvinylquinoline, which was synthesized using a Friedländer condensation reaction . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of 3-Benzyl-2,6-dimethoxyquinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which consists of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the positions of the benzyl and methoxy groups, can significantly affect the molecule's electronic distribution, conformation, and overall stability. X-ray structural analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the aromatic system. For example, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline led to the formation of a tetrahydropyrrolo[2,1-a]isoquinoline derivative . Additionally, the reaction of 2,6-dimethoxy-1,4-benzoquinone with hydroxylamine yielded an oximino derivative, demonstrating the reactivity of the quinoline moiety towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-2,6-dimethoxyquinoline would be influenced by the electron-donating methoxy groups and the electron-rich benzyl group. These substituents can impact the compound's solubility, boiling and melting points, and stability. The presence of these groups can also affect the UV, IR, and NMR spectral properties, which are essential for the characterization of the compound . The synthesis of related compounds has provided insights into the reactivity patterns and the influence of substituents on the physical and chemical properties of quinoline derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity : A study by Ibrahim A. Al-Suwaidan et al. (2016) revealed that 3-benzyl-substituted-4(3H)-quinazolinones exhibit remarkable broad-spectrum antitumor activity. They are significantly more potent compared to the control drug 5-FU. Molecular docking studies align with this finding, suggesting these compounds as potential anticancer agents.

Synthesis and Molecular Structures : Research conducted by W. Huang et al. (2004) and Nancy Blank & T. Opatz (2011) outlines the synthetic routes for various derivatives of 3-benzyl-2,6-dimethoxyquinoline, providing insights into their chemical structures and potential for creating diverse compounds.

Vasorelaxant and Antihypertensive Effects : A 2016 study by Sen Li et al. demonstrated that a 3-benzylquinazolin-4(3H)-one derivative could induce vasorelaxation and lower arterial pressure, suggesting its potential as an antihypertensive agent.

Antibacterial Properties : The work of E. J. L. Lana et al. (2006) indicates that certain 3,5-dimethoxy-1,4-benzoquinone derivatives, related to 3-benzyl-2,6-dimethoxyquinoline, exhibit antibacterial activity against gram-positive bacteria, suggesting their potential in treating bacterial infections.

Optical Activity and Molecular Configurations : A study by T. Naicker et al. (2011) on derivatives of 3-benzyl-2,6-dimethoxyquinoline explores their optical activity and configurations, contributing to understanding their stereochemical properties.

Pharmacokinetic Studies : Research by Ruimiao Chang et al. (2016) developed a method to determine the concentration of a novel 3-benzylquinazolin-4(3H)-one derivative in rat plasma, aiding in pharmacokinetic studies and potential therapeutic applications.

Propiedades

IUPAC Name |

3-benzyl-2,6-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUXRVAGLBQABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732058 | |

| Record name | 3-Benzyl-2,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2,6-dimethoxyquinoline | |

CAS RN |

918518-76-0 | |

| Record name | 3-Benzyl-2,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)